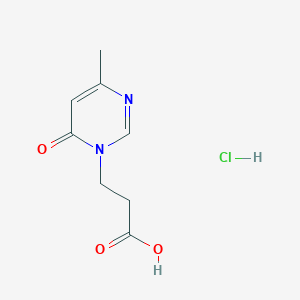
3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1803598-48-2 . It has a molecular weight of 218.64 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2O3.ClH/c1-6-4-7(11)10(5-9-6)3-2-8(12)13;/h4-5H,2-3H2,1H3,(H,12,13);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 218.64 . It is typically stored at room temperature and is available in powder form . More specific physical and chemical properties are not detailed in the sources retrieved.科学的研究の応用
Synthesis and Characterization
3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride is involved in the synthesis of novel compounds through various chemical reactions, demonstrating its versatility in organic synthesis. For example, it has been used in the preparation of 6-unsubstituted 3,4-dihydropyrimidin-2(1H)-ones and 2-(arylamino)pyrimidines by undergoing oxidation, chlorination, and substitution processes (Terentjeva, Muceniece, & Lusis, 2013). This compound also serves as a starting material for synthesizing antimicrobial agents, showcasing its potential in developing therapeutic agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Antimicrobial and Anti-inflammatory Activities
Research on derivatives of this compound has indicated significant antimicrobial and anti-inflammatory activities. For instance, some newly synthesized pyrimidinone and oxazinone derivatives fused with thiophene rings have shown good antibacterial and antifungal activities comparable to known antibiotics, highlighting their potential in antimicrobial drug development (Amr, Sabry, & Abdulla, 2007). Similarly, 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives have been synthesized and shown to exhibit significant anti-inflammatory activity, further underlining the therapeutic potential of compounds derived from this compound (Mokale, Shinde, Elgire, Sangshetti, & Shinde, 2010).
Structural and UV Studies
The compound and its derivatives have been subject to extensive structural and UV studies to understand their properties better. These studies include X-ray diffraction analysis to determine the crystal structures, which aids in elucidating the molecular geometry and potential interaction mechanisms with biological targets. Such analyses are crucial for developing new drugs and materials with specific properties (Yao, Yi, Zhou, & Xiong, 2013).
Safety and Hazards
特性
IUPAC Name |
3-(4-methyl-6-oxopyrimidin-1-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.ClH/c1-6-4-7(11)10(5-9-6)3-2-8(12)13;/h4-5H,2-3H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOPEJBURKDSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803598-48-2 |
Source


|
| Record name | 3-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

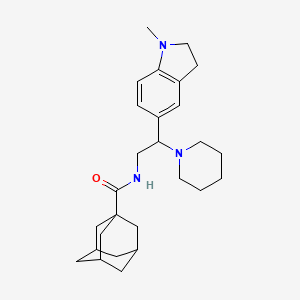
![1-ethyl-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2823829.png)
![8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2823832.png)
![4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfone](/img/structure/B2823833.png)
![5-[(3-chlorophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2823834.png)
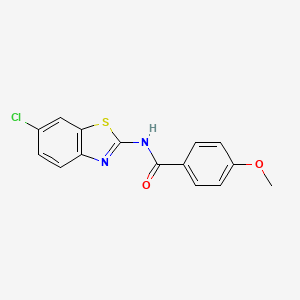
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2823836.png)

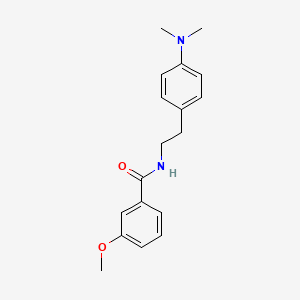
![N-(2-fluorophenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2823843.png)

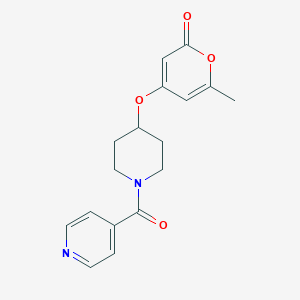
![[4-(3-Chloro-4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]methanamine](/img/structure/B2823849.png)
